2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Description
This compound features a triazolo[4,3-a]pyrazin-3-one core substituted with a 4-methylphenoxy group at position 8 and a 2-oxoethylpiperazine moiety at position 2. The piperazine ring is further modified with a 2-methoxyphenyl group, a structural motif commonly associated with adenosine receptor modulation . Such compounds are frequently explored as intermediates or ligands for central nervous system (CNS) targets, particularly adenosine A₁ and A₂A receptors, due to their ability to mimic endogenous purine signaling .
Properties
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-8-(4-methylphenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O4/c1-18-7-9-19(10-8-18)35-24-23-27-31(25(33)30(23)12-11-26-24)17-22(32)29-15-13-28(14-16-29)20-5-3-4-6-21(20)34-2/h3-12H,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJJOHBTWGQVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-methoxyphenylpiperazine with an appropriate acylating agent to form the piperazine derivative. This intermediate is then subjected to cyclization reactions to form the triazolopyrazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups .
Scientific Research Applications
2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. This interaction can influence signaling pathways involved in smooth muscle contraction, cardiovascular function, and neurotransmission .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key features:
Key Structural and Functional Insights:
Piperazine Modifications: The 2-methoxyphenyl group on the piperazine (target compound) may enhance A₂A receptor selectivity compared to 4-fluorophenyl () or benzyl () analogs, as methoxy groups are known to influence receptor subtype binding . Piperazine-containing derivatives (e.g., ) are common in CNS drug design due to their balanced solubility and blood-brain barrier penetration .
Substituent Effects on Bioactivity: Phenoxy vs. Amino vs. Phenoxy: 8-Amino-substituted analogs () exhibit stronger adenosine receptor antagonism, while phenoxy derivatives may prioritize pharmacokinetic optimization .
Synthetic Methodologies: The target compound’s synthesis likely involves sequential substitution and cyclization steps, akin to the optimized routes for 8-(2-fluoro-4-nitrophenoxy) analogs (80% yield in ) . Piperazine coupling reactions (e.g., reductive amination in ) are critical for introducing the 2-oxoethylpiperazine moiety .
Therapeutic Potential: Compared to pyrido[3,4-d]pyrimidinones () or thiazolo[3,2-a]pyrimidines (), triazolo[4,3-a]pyrazin-3-ones exhibit superior adenosine receptor engagement, making them promising for neurodegenerative or cardiovascular diseases .
Biological Activity
The compound 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolo-pyrazinone core with a piperazine moiety and methoxyphenyl and methylphenoxy substituents. Its molecular formula is with a molar mass of 392.45 g/mol. The structure is significant for its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Notably, it has been shown to act as an antagonist at alpha1-adrenergic receptors, which play a crucial role in various physiological processes including vasoconstriction and blood pressure regulation. By blocking these receptors, the compound may help manage conditions such as hypertension and benign prostatic hyperplasia .
Biological Activity Overview
Research has indicated several areas where this compound exhibits biological activity:
- Antidepressant Effects : The piperazine ring is known for its role in many antidepressant drugs. Preliminary studies suggest that this compound may influence serotonin pathways, similar to other piperazine derivatives .
- Anticancer Potential : The compound's structural features may contribute to cytotoxic activity against cancer cell lines. Studies on related compounds have shown that modifications in the phenyl groups can enhance antiproliferative effects .
- Antimicrobial Activity : The presence of the methoxy group has been linked to enhanced antimicrobial properties in related compounds. This suggests potential applications in treating bacterial infections .
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Activity
In a study evaluating the antidepressant-like effects of piperazine derivatives, the compound demonstrated significant binding affinity for serotonin receptors. This suggests potential efficacy in managing depressive disorders .
Case Study 2: Anticancer Activity
A series of analogues based on the triazolo-pyrazinone framework were tested against various cancer cell lines. The results indicated that modifications to the methoxyphenyl group could enhance cytotoxicity, highlighting the importance of structural optimization in drug design .
Case Study 3: Antimicrobial Efficacy
Research on related compounds showed that those with similar structural motifs exhibited strong antibacterial properties against Gram-positive bacteria. This opens avenues for further exploration of this compound's potential as an antimicrobial agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
